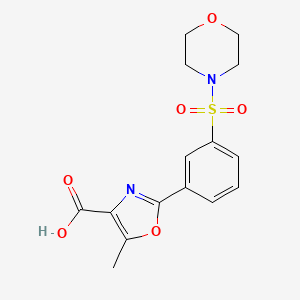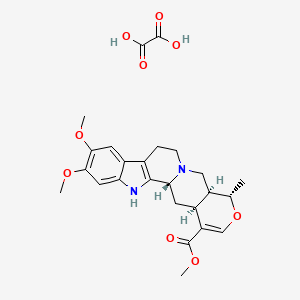
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate is a complex organic compound with a unique structure It belongs to the class of oxayohimban derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the oxayohimban core: This is achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide.
Formation of the carboxylate ester: This step involves esterification reactions, often using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce saturated derivatives.
Aplicaciones Científicas De Investigación
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy groups and carboxylate ester play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3beta,19alpha,20alpha)-11-methoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
- Methyl (3beta,19alpha,20alpha)-19-methyl-2-oxoformosanan-16-carboxylate
Uniqueness
What sets Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate apart is its specific arrangement of functional groups, which confer unique reactivity and potential applications. Its multiple methoxy groups and carboxylate ester make it particularly versatile in chemical synthesis and biological studies.
Propiedades
Número CAS |
6105-92-6 |
|---|---|
Fórmula molecular |
C25H30N2O9 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;oxalic acid |
InChI |
InChI=1S/C23H28N2O5.C2H2O4/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4;3-1(4)2(5)6/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3;(H,3,4)(H,5,6)/t12-,14-,16-,19+;/m0./s1 |
Clave InChI |
GEJPAORKHGYXRB-QMFIGXPHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC.C(=O)(C(=O)O)O |
SMILES canónico |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC.C(=O)(C(=O)O)O |
Números CAS relacionados |
6105-92-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


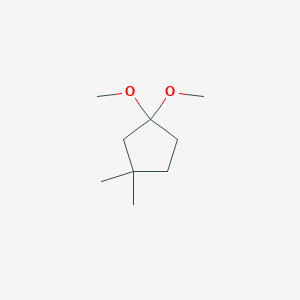
![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
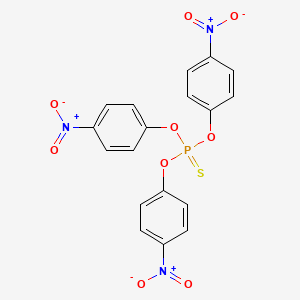
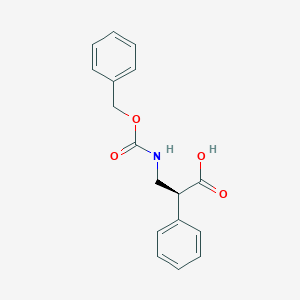

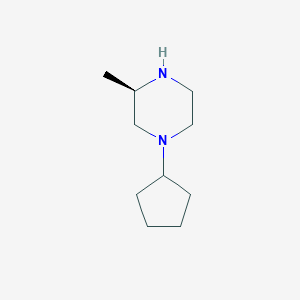
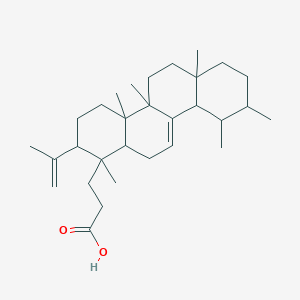

![N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)


![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12816004.png)
